Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-cis-nepetalactone is a cyclopentapyran that is (4aR,7aS)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran substituted at position 1 by an oxo group and at positions 4 and 7 by methyl groups, respectively (the 4aR,7S,7aS-diastereomer). An iridoid monoterpenoid isolated from several Nepeta plant species. It has a role as a plant metabolite. It is a cyclopentapyran and an iridoid monoterpenoid.
Scientific Research Applications
Environmental and Biological Activity
Cyclopenta[c]pyran-1(4aH)-one and its derivatives, particularly Cyclopenta[c]phenanthrenes, have been observed in the environment, and their biological activities have been a subject of study. These compounds exhibit distinct structural features like the pseudo fjord-region constructed by the cyclopentane ring, influencing their biological interactions. Notably, CP[c]Ph compounds, structurally similar to Cyclopenta[c]pyran-1(4aH)-one, have shown varying degrees of potency in inducing CYP1A gene expression in rainbow trout, a notable response indicating potential environmental impacts. These studies underline the importance of understanding the environmental occurrence, chemistry, and the biological impacts of such compounds, enhancing the risk assessment process for environmental hazards (Brzuzan et al., 2013).
Organic Synthesis and Heterocyclic Compounds
The compound under discussion is closely related to tetrahydrobenzo[b]pyrans, a significant class of heterocyclic compounds prevalent in natural compounds and pharmaceuticals. The three-component cyclocondensation involving dimedone, aldehydes, and malononitrile, facilitated by organocatalysts, has been a critical method for constructing tetrahydrobenzo[b]pyrans. These reactions, often conducted in water or water-ethanol systems, adhere to the principles of green chemistry, demonstrating the importance of Cyclopenta[c]pyran-1(4aH)-one and its derivatives in synthesizing biologically relevant heterocycles (Kiyani, 2018).
properties
CAS RN |
21651-53-6 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4aR,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8-,9-/m0/s1 |
InChI Key |
ZDKZHVNKFOXMND-XVYDVKMFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]1C(=O)OC=C2C |
SMILES |
CC1CCC2C1C(=O)OC=C2C |
Canonical SMILES |
CC1CCC2C1C(=O)OC=C2C |
Other CAS RN |
21651-53-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.